molecular formula C8H6ClFO3 B1350884 3-Chloro-5-fluoro-4-methoxybenzoic acid CAS No. 886497-22-9

3-Chloro-5-fluoro-4-methoxybenzoic acid

Cat. No.: B1350884
CAS No.: 886497-22-9
M. Wt: 204.58 g/mol
InChI Key: FDWCHZNFULHBCP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of cyclooxygenase-2 (cox-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain.

Mode of Action

The fluoride substituent enables nucleophilic aromatic substitution , which is a common reaction in organic chemistry where a nucleophile selectively substitutes a halogen on an aromatic ring.

Pharmacokinetics

Its molecular weight of 20458 g/mol suggests that it could be well-absorbed in the body, as compounds with a molecular weight under 500 g/mol generally have good absorption.

Biochemical Analysis

Biochemical Properties

3-Chloro-5-fluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical processes within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially disrupting normal cellular communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity . Additionally, the stability of the compound under various conditions can impact its effectiveness and reliability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s availability and effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting from 3-fluoro-4-methoxybenzoic acid, chlorination can be achieved using reagents like thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWCHZNFULHBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397524
Record name 3-Chloro-5-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-22-9
Record name 3-Chloro-5-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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